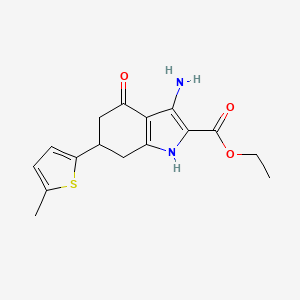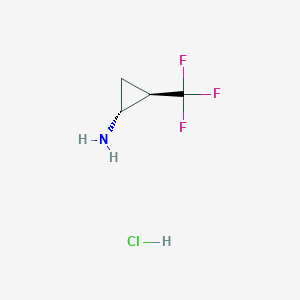
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Vue d'ensemble
Description
“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Synthesis Analysis
The key step in the synthesis of “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . This process was successfully performed, and twenty grams of the target product was conveniently prepared in a single batch .Molecular Structure Analysis
The InChI code for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 . The structure was solved by direct methods using the SHELXTL .Chemical Reactions Analysis
The crucial step of the synthesis, namely the transformation of the carboxy group into the trifluoromethyl group, was successfully performed with the use of sulfur tetrafluoride . Treating acid 5 with 2.5 equivalents of sulfur tetrafluoride in the presence of a catalytic amount of water at 90 °C for two hours afforded the trifluoromethyl-substituted cyclopropane 6 in 91% yield after distillation .Physical And Chemical Properties Analysis
“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a solid substance . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .Applications De Recherche Scientifique
“Trans-2-(Trifluoromethyl)cyclopropanamine” is a chemical compound that has been synthesized for research purposes . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride . This compound is of interest in the field of medicinal chemistry, where the introduction of small, privileged motifs into compounds with biological activity is a well-known strategy .
The cyclopropyl group, which often has beneficial effects upon biological activity and metabolic stability, is one such privileged motif, the use of which has become increasingly popular in drug design . Cyclopropanamine is a small building block, which is often used to provide the pharmacologically relevant compound of interest with the cyclopropanyl group . The trifluoromethyl group is another privileged substructure within medicinal chemistry .
In this context, a concise multigram preparation of amine 2 has been reported . The synthesis of amine 2 commenced from dibromide 3 as a starting material . Slow addition of nitromethane to a stirred suspension of potassium carbonate and dibromide 3 in dimethyl sulfoxide gave cyclopropane 4 in 54% yield .
“Trans-2-(Trifluoromethyl)cyclopropanamine” is a chemical compound that has been synthesized for research purposes . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride . This compound is of interest in the field of medicinal chemistry, where the introduction of small, privileged motifs into compounds with biological activity is a well-known strategy .
The cyclopropyl group, which often has beneficial effects upon biological activity and metabolic stability, is one such privileged motif, the use of which has become increasingly popular in drug design . Cyclopropanamine is a small building block, which is often used to provide the pharmacologically relevant compound of interest with the cyclopropanyl group . The trifluoromethyl group is another privileged substructure within medicinal chemistry .
In this context, a concise multigram preparation of amine 2 has been reported . The synthesis of amine 2 commenced from dibromide 3 as a starting material . Slow addition of nitromethane to a stirred suspension of potassium carbonate and dibromide 3 in dimethyl sulfoxide gave cyclopropane 4 in 54% yield .
“Trans-2-(Trifluoromethyl)cyclopropanamine” is a chemical compound that has been synthesized for research purposes . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride . This compound is of interest in the field of medicinal chemistry, where the introduction of small, privileged motifs into compounds with biological activity is a well-known strategy .
The cyclopropyl group, which often has beneficial effects upon biological activity and metabolic stability, is one such privileged motif, the use of which has become increasingly popular in drug design . Cyclopropanamine is a small building block, which is often used to provide the pharmacologically relevant compound of interest with the cyclopropanyl group . The trifluoromethyl group is another privileged substructure within medicinal chemistry .
In this context, a concise multigram preparation of amine 2 has been reported . The synthesis of amine 2 commenced from dibromide 3 as a starting material . Slow addition of nitromethane to a stirred suspension of potassium carbonate and dibromide 3 in dimethyl sulfoxide gave cyclopropane 4 in 54% yield .
Safety And Hazards
The safety data sheet for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-SWLXLVAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856552 | |
| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Trifluoromethyl)cyclopropylamine hydrochloride | |
CAS RN |
1287760-01-3 | |
| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



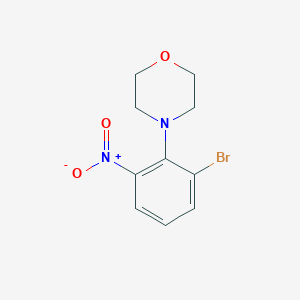
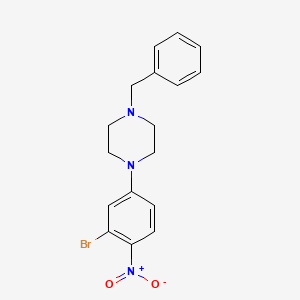
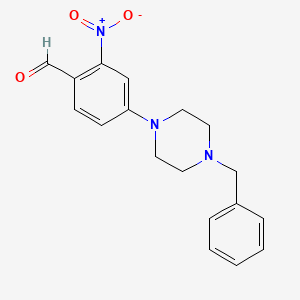
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
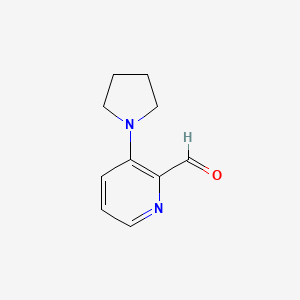
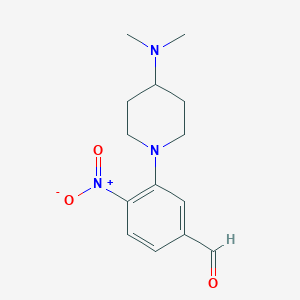
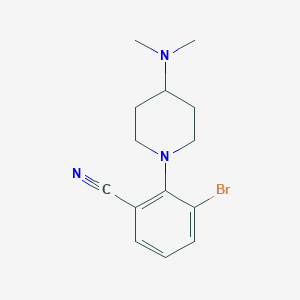
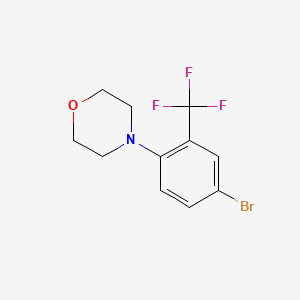
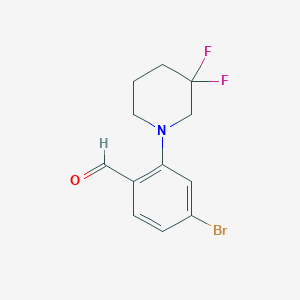
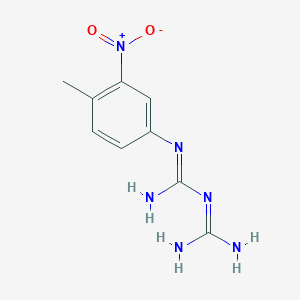
![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)
![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)
